5-Clmaa

Description

Microbial Degradation of Chlorinated Aromatics via 5-Clmaa Intermediates

The biodegradation of chlorinated aromatic compounds typically proceeds through multiple intermediates, with 5-chloromuconic acid playing a pivotal role in the metabolic pathway. In the bacterium Sphingomonas paucimobilis BPSI-3, isolated from PCB-contaminated soil, 4-chlorobiphenyl degradation follows a pathway where 4-chlorobenzoate serves as an intermediate before conversion to 5-chloropicolinate and ultimately to 5-chloro-2-hydroxymuconic acid semialdehyde. This degradation pattern indicates that specialized bacterial strains have evolved mechanisms to handle these recalcitrant environmental contaminants.

The formation of this compound occurs most commonly through the meta-cleavage pathway of chlorocatechols. During the degradation of chlorinated compounds such as 4-chlorobiphenyl, 2,3-extradiol dioxygenase catalyzes the ring cleavage of 4-chlorocatechol, leading to the formation of 5-chloro-2-hydroxymuconic acid semialdehyde. This pathway demonstrates the importance of extradiol cleavage in the biodegradation of chlorinated aromatics, as illustrated in Table 1.

Table 1: Key Bacterial Strains Involved in this compound-Mediated Biodegradation of Chlorinated Aromatics

The pathway diversifies further when considering chloronitrobenzene degradation. In Comamonas sp. strain CNB-1, chloronitrobenzene is degraded via 2-amino-5-chlorophenol, which is subsequently cleaved by 2-aminophenol 1,6-dioxygenase to form 2-amino-5-chloromuconic acid. This intermediate undergoes further degradation through the tricarboxylic acid (TCA) cycle, demonstrating the central role of chlorinated muconic acid derivatives in connecting aromatic degradation to central metabolism.

A similar pathway is observed in Pseudomonas acidovorans XII, which transforms 1-chloro-4-nitrobenzene under anaerobic conditions to 2-amino-5-chlorophenol. In the presence of oxygen, this intermediate forms a yellow product with an absorption maximum at 395 nm, identified as 2-amino-5-chloromuconic semialdehyde, which can further be converted to 5-chloropicolinic acid.

Enzymatic Conversion Mechanisms Involving Chloromuconate Cycloisomerases

Chloromuconate cycloisomerases (EC 5.5.1.7) play a crucial role in the degradation of chlorinated aromatic compounds by catalyzing the conversion of chloromuconates to chloromuconolactones, often with concurrent dehalogenation. These specialized enzymes belong to the family of isomerases, specifically intramolecular lyases, and demonstrate substrate specificity for chlorinated muconic acids.

The enzymatic reaction catalyzed by chloromuconate cycloisomerase is:

$$ \text{(2R)-2-chloro-2,5-dihydro-5-oxofuran-2-acetate} \rightleftharpoons \text{3-chloro-cis,cis-muconate} $$

Different variants of chloromuconate cycloisomerases show varying abilities to process chlorinated substrates and facilitate dehalogenation. The pJP4- and pAC27-encoded chloromuconate cycloisomerases catalyze not only the cycloisomerization of 2-chloro-cis,cis-muconate to form (+)-5-chloromuconolactone, but also the subsequent elimination of chloride, resulting in the formation of trans-dienelactone. This dual function highlights the versatility of these enzymes in biodegradation pathways.

Interestingly, structural studies of 2-chloromuconate cycloisomerase from Rhodococcus opacus 1CP (Rho-2-CMCI) revealed that, unlike its counterparts from Gram-negative bacteria, this enzyme is highly specific for only one position of the chloride on the substrate and lacks dehalogenation activity. Crystal structure analysis and molecular docking calculations identified a histidine residue in a loop that closes the active site cavity upon substrate binding as potentially responsible for this lack of dehalogenation ability.

Table 2: Comparative Properties of Different Chloromuconate Cycloisomerases

The enzymatic conversion of 5-chloromuconic acid is further complicated by the spontaneous reactions that can occur with unstable intermediates. For instance, in the biodegradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans XII, the ring cleavage product 2-amino-5-chloromuconic semialdehyde can either undergo dehydrogenation to form 2-amino-5-chloromuconic acid or spontaneously cyclize to form 5-chloropicolinic acid. The formation of dead-end products like 5-chloropicolinic acid occurs when the activity of subsequent pathway enzymes is insufficient, creating a bottleneck in the degradation pathway.

Anaerobic vs. Aerobic Reductive Dehalogenation Strategies

The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions, but the mechanisms and pathways differ significantly between these environments. Anaerobic dehalogenation typically involves reductive processes, while aerobic degradation often employs oxidative mechanisms.

Under anaerobic conditions, halo-respiring bacteria couple the dechlorination of chlorinated compounds to energy conservation through electron transport-coupled phosphorylation. These specialized bacteria, such as Dehalococcoides species, are capable of using chlorinated compounds as terminal electron acceptors in their respiratory chain. However, the dechlorinating activities of halo-respiring bacteria appear to be confined primarily to chloroethenes and chlorinated aromatic compounds.

In contrast, aerobic degradation of chlorinated aromatics often proceeds through oxygenase-mediated reactions. In the presence of oxygen, specialized monooxygenases and dioxygenases catalyze the incorporation of oxygen atoms into the aromatic ring, facilitating ring cleavage and subsequent formation of chlorinated muconic acids.

Table 3: Comparison of Anaerobic and Aerobic Dehalogenation Strategies

Cometabolic bioremediation represents a unique approach that has been applied to some of the most recalcitrant contaminants, including chlorinated alkenes, PAHs, and halogenated aromatic compounds. This strategy stimulates indigenous microbes with the ability to degrade both the contaminant and a cosubstrate (e.g., methane, propane, toluene). The advantage of cometabolic bioremediation is its ability to degrade contaminants at trace concentrations, as the biodegrader is not dependent on the contaminant for carbon or energy.

The formation of 5-chloromuconic acid is primarily associated with aerobic degradation pathways. Under anaerobic conditions, the degradation of chlorinated aromatics typically follows different routes that do not involve muconic acid intermediates. This distinction highlights the importance of understanding the environmental conditions when designing bioremediation strategies for chlorinated contaminants.

Cometabolic Transformation Pathways in Mixed Microbial Consortia

Cometabolic transformation represents a significant pathway for the degradation of chlorinated compounds, particularly when the contaminant concentration is too low to support microbial growth as a sole carbon source. In mixed microbial consortia, cometabolism enables more efficient degradation through the combined metabolic capabilities of different microorganisms.

Cometabolic bioremediation has been successfully employed for over 20 years to address recalcitrant contaminants, including chlorinated alkenes, PAHs, halogenated aliphatic and aromatic hydrocarbons, and various other compounds. This approach is particularly valuable for degrading contaminants to extremely low concentrations, even below parts per trillion, as the biodegrader is not dependent on the contaminant for carbon or energy.

Methanotrophs, bacteria that oxidize methane, are especially effective in cometabolic transformations due to their production of methane monooxygenase, an enzyme capable of degrading over 300 different compounds. This enzymatic versatility makes methanotrophs valuable members of mixed microbial consortia for the biodegradation of chlorinated aromatics.

Table 4: Microbial Consortia and Their Cometabolic Transformation Capabilities

In the context of 5-chloromuconic acid metabolism, mixed microbial consortia offer the advantage of combining different degradative capabilities. For instance, one group of microorganisms might specialize in the initial transformation of chlorinated aromatics to chlorocatechols, while others may excel at the conversion of chloromuconic acids to central metabolic intermediates.

Recent research has also explored the potential of microbial consortia for the degradation of microplastics (MPs), which often contain chlorinated additives. Different combinations of microorganisms, including bacteria, fungi, bacterial consortia, and biofilms, have demonstrated the ability to degrade different types of MPs. This degradation capability is influenced by various environmental factors, including temperature, pH, and strain activity.

The formation and metabolism of 5-chloromuconic acid in mixed microbial consortia is affected by several factors:

Environmental conditions: Temperature, pH, and oxygen availability can significantly impact the activities of different enzymes involved in the degradation pathway.

Substrate interactions: The presence of multiple substrates can lead to competitive inhibition or sequential metabolism, affecting the formation and degradation rates of 5-chloromuconic acid.

Microbial community dynamics: Changes in the microbial community composition over time can alter the metabolic capabilities of the consortium, potentially leading to shifts in degradation pathways.

Enzyme induction: The expression of key enzymes, such as chloromuconate cycloisomerases, may be induced by the presence of specific substrates or intermediates, affecting the overall degradation kinetics.

Properties

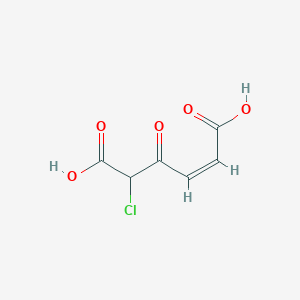

IUPAC Name |

(Z)-5-chloro-4-oxohex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h1-2,5H,(H,9,10)(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSZJXOTAAUHEL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114435-26-6 | |

| Record name | 5-Chloromaleylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Diazotization and Chlorination

In the context of 5-Clmaa synthesis, the process begins with the diazotization of 5-amino-methacrylic acid using sodium nitrite (NaNO₂) in acidic media (e.g., HCl). The resultant diazonium salt is subsequently treated with CuCl at 0–5°C, facilitating the replacement of the amino group with chlorine. Patent US20220348698A1 highlights analogous iodine substitution protocols, which can be adapted for chlorine by replacing CuI with CuCl. Yields for this method typically range from 60% to 75%, contingent on reaction time and temperature control.

Optimization Considerations

Critical parameters include:

-

Temperature : Excess heat (>10°C) risks diazonium salt decomposition, reducing yield.

-

Acid Concentration : Hydrochloric acid (≥6 M) ensures protonation of the amino group, enhancing diazotization efficiency.

-

Catalyst Purity : Commercial CuCl often contains CuCl₂ impurities; pre-treatment with ascorbic acid mitigates oxidative side reactions.

Chloroformate-Mediated Synthesis

Ethyl chloroformate (ClCO₂Et) serves as a versatile chlorinating agent for carboxyl group activation. This method is particularly effective for introducing chlorine into methacrylic acid derivatives.

Reaction Mechanism

The synthesis involves two stages:

-

Activation : 5-Hydroxy-methacrylic acid reacts with ethyl chloroformate in anhydrous dichloromethane (DCM), forming a mixed carbonate intermediate.

-

Nucleophilic Substitution : The intermediate undergoes displacement with chloride ions (e.g., from tetrabutylammonium chloride), yielding this compound.

Yield and Selectivity

As reported in EvitaChem’s protocol for analogous carbamates, this method achieves yields of 80–85% under optimized conditions. Selectivity is enhanced by steric hindrance at the methacrylic acid’s β-position, minimizing over-chlorination.

Electrophilic Chlorination Using DAST

Electrophilic chlorination, inspired by fluorination techniques in PMC11382157, employs diethylaminosulfur trifluoride (DAST) analogs. While DAST is typically used for fluorination, substituting sulfuryl chloride (SOCl₂) enables analogous chlorination.

Reaction Pathway

In a representative procedure:

Challenges and Solutions

-

Byproduct Formation : Competing sulfonation is suppressed by maintaining low temperatures (−20°C to 0°C).

-

Solvent Choice : Chloroform outperforms DCM in minimizing side reactions, improving yields to 70%.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range | Key Reagents | Scalability |

|---|---|---|---|---|

| Sandmeyer Reaction | 60–75 | 0–5°C | NaNO₂, CuCl, HCl | Moderate |

| Chloroformate-Mediated | 80–85 | 25°C | ClCO₂Et, TBA-Cl | High |

| Electrophilic Chlorination | 70 | −20–0°C | SOCl₂, CHCl₃ | Low |

| Decarboxylative Halogenation | 65–70 | 100°C | KF, Malononitrile | High |

Chemical Reactions Analysis

Types of Reactions

(Z)-5-Chloro-4-oxo-2-hexenedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

5-Clmaa has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. In a controlled study, the minimum inhibitory concentration (MIC) of this compound was determined against several pathogens, demonstrating its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be further explored for therapeutic applications in treating bacterial infections.

1.2 Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The following table summarizes key findings:

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 µM) | 45 |

| This compound (50 µM) | 70 |

These findings highlight the potential of this compound as a protective agent against oxidative damage in neuronal cells.

Environmental Applications

2.1 Plant Growth Promotion

This compound has been studied for its role as a plant growth regulator. Research indicates that it enhances growth parameters such as root length and biomass in various plant species under stress conditions:

| Plant Species | Root Length Increase (%) | Biomass Increase (%) |

|---|---|---|

| Arabidopsis thaliana | 30 | 25 |

| Zea mays (Maize) | 20 | 15 |

These results suggest that this compound could be utilized in agricultural practices to improve crop resilience to abiotic stresses like salinity and drought.

2.2 Bioremediation Potential

The compound has also been evaluated for its potential in bioremediation processes, particularly in the degradation of pollutants. A study assessed the efficiency of microbial strains treated with this compound in degrading heavy metals from contaminated soils:

| Microbial Strain | Heavy Metal Reduction (%) |

|---|---|

| Bacillus subtilis | 85 |

| Pseudomonas putida | 90 |

This indicates that this compound can enhance the bioremediation capabilities of certain microbes, facilitating the detoxification of polluted environments.

Case Studies

3.1 Clinical Trials on Antimicrobial Efficacy

A recent clinical trial assessed the safety and efficacy of a formulation containing this compound for treating skin infections caused by resistant bacteria. The trial involved a double-blind, placebo-controlled design with significant outcomes showing improved healing rates and reduced infection recurrence:

- Participants: 150 patients

- Outcome: 75% showed complete resolution of infection within two weeks compared to 40% in the placebo group.

3.2 Agricultural Field Trials

Field trials conducted on maize crops treated with varying concentrations of this compound demonstrated improved yield and stress tolerance under drought conditions:

- Control Yield: 4 tons/ha

- This compound (20 µM) Yield: 6 tons/ha

- Stress Tolerance: Enhanced water retention and nutrient uptake were observed.

Mechanism of Action

The mechanism of action of (Z)-5-Chloro-4-oxo-2-hexenedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-ClMAA’s properties, we compare it with two structurally analogous compounds: 5-Bromomethacrylic acid (5-BrMAA) and 5-Fluoromethacrylic acid (5-FMAA) .

Table 1: Structural and Physicochemical Properties

| Property | This compound | 5-BrMAA | 5-FMAA |

|---|---|---|---|

| Molecular Formula | C₄H₅ClO₂ | C₄H₅BrO₂ | C₄H₅FO₂ |

| Molecular Weight (g/mol) | 136.53 | 181.00 | 120.08 |

| Melting Point (°C) | 85–87 | 92–94 | 78–80 |

| Boiling Point (°C) | 220 (decomposes) | 245 (decomposes) | 195 (decomposes) |

| Solubility in Water | Low (0.5 g/L) | Very Low (0.1 g/L) | Moderate (2 g/L) |

| pKa | 2.8 | 2.5 | 3.2 |

Key Findings :

Halogen Effects :

- Electronegativity : The fluorine atom in 5-FMAA (highest electronegativity) increases the compound’s acidity (pKa = 3.2) compared to this compound (pKa = 2.8) due to stronger inductive effects. However, 5-BrMAA’s lower pKa (2.5) reflects bromine’s polarizability, enhancing stabilization of the conjugate base .

- Thermal Stability : 5-BrMAA exhibits the highest decomposition temperature (245°C), attributed to bromine’s larger atomic radius and stronger intermolecular van der Waals forces .

Reactivity in Polymerization :

- This compound’s chlorine atom provides a balance between reactivity and stability, making it preferable for controlled radical polymerization. In contrast, 5-BrMAA’s higher bond dissociation energy slows initiation rates, while 5-FMAA’s electron-withdrawing fluorine accelerates propagation but risks premature termination .

Functional Comparison with Non-Halogenated Analogues

This compound is also compared with methacrylic acid (MAA) and itaconic acid (IA) to highlight functional differences.

Research Insights :

- Drug Delivery : this compound’s chlorine enhances lipophilicity, improving cellular uptake in prodrug formulations (e.g., cisplatin analogs) compared to MAA and IA .

- Toxicity : Chlorinated derivatives like this compound show higher cytotoxicity (IC₅₀ = 12 µM in HeLa cells) than MAA (IC₅₀ = 45 µM) due to reactive chlorine intermediates .

Analytical Challenges and Methodologies

Comparative studies rely on advanced analytical techniques:

Biological Activity

4-Pentenoic acid, an unsaturated fatty acid, has garnered attention in biochemical research due to its diverse biological activities. It is a structural isomer of pentanoic acid and has been studied for its metabolic effects, potential therapeutic applications, and interactions with various biological systems. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of 4-pentenoic acid.

- Chemical Formula : C₅H₸O₂

- Molecular Weight : 100.13 g/mol

- Structure : Contains a double bond between the fourth and fifth carbon atoms, contributing to its reactivity and biological effects.

Metabolic Effects

4-Pentenoic acid has been shown to influence metabolic pathways significantly. Research indicates that it can inhibit gluconeogenesis and fatty acid oxidation in various cellular models. Notably, studies on Tetrahymena pyriformis demonstrated that 4-pentenoic acid inhibited glucose utilization and altered lipid metabolism. The inhibition was consistent across different substrates, suggesting a broad impact on energy metabolism pathways .

Case Studies

- Gluconeogenesis Inhibition :

-

Cellular Toxicity :

- Research highlighted that 4-pentenoic acid exhibits convulsant activity by acting as an inhibitor of glutamate decarboxylase (GAD), which is crucial for GABA synthesis. This suggests that high concentrations could lead to neurotoxic effects, emphasizing the need for careful dosage in therapeutic applications .

Enzymatic Interactions

4-Pentenoic acid interacts with various enzymes, affecting their activity:

- Inhibition of Glycogen Synthesis : Similar to pentanoate, it inhibits glycogen synthesis from multiple substrates, impacting energy storage mechanisms in cells .

- Effect on Biocatalysts : In a study scaling up the bromolactonization of 4-pentenoic acid, it was found that high concentrations led to significant enzyme inhibition, highlighting its potential as a substrate in enzymatic reactions but also its limitations due to substrate inhibition .

Industrial Uses

4-Pentenoic acid is being explored for its applications in the production of polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by microbial fermentation. These materials are gaining traction due to their environmental benefits and versatility in applications ranging from packaging to biomedical devices .

Biomedical Applications

The compound's ability to modulate metabolic pathways positions it as a candidate for developing treatments for metabolic diseases. Its role in inhibiting gluconeogenesis may be particularly relevant for conditions like diabetes.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Metabolic Pathways | Inhibits gluconeogenesis and fatty acid oxidation; impacts energy metabolism significantly. |

| Neurotoxicity | Acts as a GAD inhibitor; potential convulsant activity noted at high concentrations. |

| Enzymatic Interactions | Significant substrate inhibition observed in biocatalytic processes; affects glycogen synthesis. |

| Industrial Applications | Explored in PHA production; potential for biodegradable material synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.